Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Overview
Description
Synthesis Analysis
- Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside can be synthesized through various chemical reactions. One such method involves the reaction of specific mannopyranose derivatives followed by deprotection processes (Awad, Ashry, & Schuerch, 1986).
- The synthesis can also involve selective benzoyl protecting groups and methylation with diazomethane (Seymour, 1973).
Molecular Structure Analysis
- The molecular structure of Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside and its derivatives can be characterized using NMR spectroscopy and other analytical techniques. For instance, the structure and the stereochemistry of various mannopyranoside derivatives have been established using these methods (Rana & Matta, 1986).
Chemical Reactions and Properties
- Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside undergoes various chemical reactions. For example, reactions with butyllithium lead to the formation of different derivatives, showcasing the reactivity and versatility of the mannopyranoside (Clode, Horton, & Weckerle, 1976).
Physical Properties Analysis
- The physical properties, such as the infrared and NMR spectroscopic properties, of Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside derivatives, have been noted to exhibit considerable differences, which can be crucial in determining their structural aspects (Seymour, 1973).
Scientific Research Applications
Oligosaccharide Synthesis : Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is used in the preparation of oligosaccharide moieties of N-linked glycoproteins. Acetolysis of related compounds allows for the preparation of key intermediates for these moieties, which are important in various biological processes (Shah et al., 1987).
Pharmaceutical Applications : The compound is used in synthesizing various derivatives with potential pharmaceutical applications. For example, it's involved in synthesizing 2,3,6-tri-O-methyl-D-mannose and related compounds, which have applications in both pharmaceuticals and nutraceuticals (Choy & Unrau, 1971).
Uronic Acid Derivatives Synthesis : Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside can be used to synthesize methyl ethers of uronic acids, leading to a variety of uronic acid derivatives, which have applications in different chemical processes (Grishkovets et al., 1983).
Glycoprotein Synthesis : The compound serves as a suitable glycosyl acceptor for the synthesis of complex glycoprotein fragments, which are key in stimulating certain biological processes (Liao & Lu, 1996).
Antimicrobial Activity : New monosaccharide derivatives synthesized from Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside show promising antimicrobial activity, with some demonstrating higher activity than standard antibiotics, highlighting its potential in developing new antimicrobial agents (Kawsar et al., 2013).
Future Directions
“Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside” exhibits noteworthy prospects in formulating therapeutic agents specifically tailored to combat HIV, cancer, inflammation, and analogous maladies . Its role in biomedical research, particularly as a precursor for the synthesis of diverse pharmaceuticals and molecules, suggests its potential for future applications .
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNJBPDHIJUNF-TXVWBRJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453644 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
CAS RN |
67381-29-7 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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